molecular formula C7H5ClO3 B15147753 3-(5-Chlorofuran-2-yl)prop-2-enoic acid

3-(5-Chlorofuran-2-yl)prop-2-enoic acid

Cat. No.: B15147753
M. Wt: 172.56 g/mol
InChI Key: RVLDLKQBAJBUGU-UHFFFAOYSA-N
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Description

3-(5-Chlorofuran-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C7H5ClO3 and a molecular weight of 172.57 g/mol . This compound is characterized by the presence of a chlorinated furan ring attached to a propenoic acid moiety. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chlorofuran with acrylate derivatives under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of 3-(5-Chlorofuran-2-yl)prop-2-enoic acid may involve large-scale chlorination processes followed by esterification and hydrolysis steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorofuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted furans .

Scientific Research Applications

3-(5-Chlorofuran-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chlorofuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The chlorinated furan ring and the propenoic acid group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromofuran-2-yl)prop-2-enoic acid
  • 3-(5-Iodofuran-2-yl)prop-2-enoic acid
  • 3-(5-Methylfuran-2-yl)prop-2-enoic acid

Uniqueness

3-(5-Chlorofuran-2-yl)prop-2-enoic acid is unique due to the presence of the chlorine atom on the furan ring, which imparts distinct chemical and biological properties. Compared to its brominated and iodinated counterparts, the chlorinated compound exhibits different reactivity and potential biological activities.

Properties

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

IUPAC Name

3-(5-chlorofuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C7H5ClO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)

InChI Key

RVLDLKQBAJBUGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Cl)C=CC(=O)O

Origin of Product

United States

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